molecular formula C12H17NO2 B15307393 ethyl (3R)-3-amino-3-(2-methylphenyl)propanoate

ethyl (3R)-3-amino-3-(2-methylphenyl)propanoate

Cat. No.: B15307393
M. Wt: 207.27 g/mol
InChI Key: MPRYVFLHNZNJLM-LLVKDONJSA-N
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Description

Ethyl (3R)-3-amino-3-(2-methylphenyl)propanoate is an ester compound characterized by its unique structure, which includes an amino group and a methyl-substituted phenyl group. Esters are known for their pleasant odors and are often found in natural products like fruits and flowers .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (3R)-3-amino-3-(2-methylphenyl)propanoate can be synthesized through the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. The reaction typically involves the use of a mineral acid catalyst such as sulfuric acid to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity ester compounds .

Chemical Reactions Analysis

Types of Reactions

Ethyl (3R)-3-amino-3-(2-methylphenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl (3R)-3-amino-3-(2-methylphenyl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism by which ethyl (3R)-3-amino-3-(2-methylphenyl)propanoate exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing active metabolites that interact with various pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (3R)-3-amino-3-(2-methylphenyl)propanoate is unique due to its combination of an amino group and a methyl-substituted phenyl group, which imparts distinct chemical and biological properties. This structural uniqueness allows it to participate in specific reactions and interactions that similar esters may not .

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

ethyl (3R)-3-amino-3-(2-methylphenyl)propanoate

InChI

InChI=1S/C12H17NO2/c1-3-15-12(14)8-11(13)10-7-5-4-6-9(10)2/h4-7,11H,3,8,13H2,1-2H3/t11-/m1/s1

InChI Key

MPRYVFLHNZNJLM-LLVKDONJSA-N

Isomeric SMILES

CCOC(=O)C[C@H](C1=CC=CC=C1C)N

Canonical SMILES

CCOC(=O)CC(C1=CC=CC=C1C)N

Origin of Product

United States

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